2-Cyclopropylmethoxy-6-methoxyphenylboronic acid pinacol ester

Description

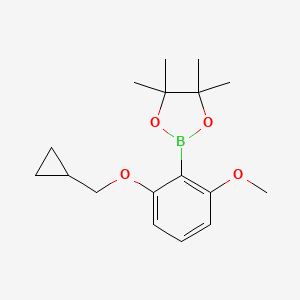

2-Cyclopropylmethoxy-6-methoxyphenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl scaffolds in medicinal chemistry and materials science. The pinacol ester group enhances stability by protecting the boronic acid moiety from hydrolysis, making it suitable for storage and handling under ambient conditions . Structurally, the compound features a cyclopropylmethoxy substituent at the 2-position and a methoxy group at the 6-position of the phenyl ring (Figure 1). These substituents influence electronic and steric properties, which are critical for reactivity in coupling reactions and interactions with biological targets.

Key Properties (inferred from analogous compounds):

Properties

IUPAC Name |

2-[2-(cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)15-13(19-5)7-6-8-14(15)20-11-12-9-10-12/h6-8,12H,9-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQINLXZPDYEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCC3CC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718750 | |

| Record name | 2-[2-(Cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-89-1 | |

| Record name | 2-[2-(Cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via oxidative addition of the aryl halide (X = Br, I) to a palladium(0) catalyst, forming a Pd(II) intermediate. Transmetalation with B₂pin₂ followed by reductive elimination yields the boronic ester. Key steps include:

-

Oxidative Addition :

-

Transmetalation :

-

Reductive Elimination :

Optimization Parameters

Optimal conditions derived from analogous boronic ester syntheses include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ | >85% |

| Solvent | 1,4-Dioxane or THF | Stabilizes Pd⁰ |

| Temperature | 80–100°C | Accelerates rate |

| Base | KOAc or Et₃N | Neutralizes HX |

| B₂pin₂ Equivalents | 1.1–1.5 | Minimizes waste |

For example, a 90% yield was achieved using Pd(dppf)Cl₂ (2 mol%) in 1,4-dioxane at 90°C for 12 hours. Side reactions like protodeboronation are suppressed by avoiding protic solvents.

Transesterification of Boronic Acids

An alternative route involves transesterifying the corresponding boronic acid with pinacol under dehydrating conditions. This method is less common due to the hygroscopic nature of boronic acids but offers flexibility when aryl halides are inaccessible.

Synthetic Protocol

-

Boronic Acid Synthesis :

The precursor 2-cyclopropylmethoxy-6-methoxyphenylboronic acid is prepared via Grignard reaction or directed ortho-metalation. -

Esterification :

Refluxing in toluene with azeotropic water removal drives the equilibrium toward the ester. Yields typically range from 70–80%, with purity >95% after silica gel chromatography.

Comparative Analysis of Methods

The table below contrasts the Miyaura borylation and transesterification approaches:

| Criteria | Miyaura Borylation | Transesterification |

|---|---|---|

| Starting Material Cost | Moderate (aryl halides) | High (boronic acids) |

| Reaction Time | 8–24 hours | 12–48 hours |

| Yield | 85–95% | 70–80% |

| Scalability | Industrial-friendly | Limited by boronic acid availability |

| Byproducts | Minimal (X-Bpin) | Water (requires dehydration) |

Miyaura borylation is preferred for large-scale synthesis due to superior yields and commercial availability of aryl halides.

Industrial-Scale Considerations

Catalyst Recycling

Palladium recovery systems, such as polymer-supported catalysts or aqueous biphasic setups, reduce costs in multi-kilogram batches. For instance, Pd nanoparticles immobilized on magnetic Fe₃O₄ enable >95% recovery without yield loss.

Purification Techniques

Crude product is purified via:

-

Crystallization : Hexane/EtOAc (3:1) yields needle-like crystals.

-

Chromatography : Silica gel with gradient elution (petroleum ether to ethyl acetate) removes Pd residues.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmethoxy-6-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding phenol derivative.

Reduction: Reduction reactions can convert it into the corresponding boronic acid.

Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling.

Major Products

Oxidation: Produces phenol derivatives.

Reduction: Yields boronic acids.

Substitution: Forms biaryl compounds in Suzuki–Miyaura coupling.

Scientific Research Applications

2-Cyclopropylmethoxy-6-methoxyphenylboronic acid pinacol ester is extensively used in scientific research due to its versatility:

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki–Miyaura coupling reactions. The mechanism involves:

Transmetalation: Transfer of the boron-bound organic group to palladium.

Oxidative Addition: Formation of a new carbon-palladium bond.

Reductive Elimination: Release of the coupled product and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Substituent Effects on Reactivity and Stability

2-Cyclopropylmethoxy-6-fluorophenylboronic Acid Pinacol Ester

- Structural Difference : Fluorine replaces the 6-methoxy group.

- Lower molecular weight (306.15 g/mol) compared to the methoxy analogue (318.18 g/mol) .

2-(Methoxycarbonyl)phenylboronic Acid Pinacol Ester

- Structural Difference : A methoxycarbonyl group replaces the cyclopropylmethoxy and 6-methoxy substituents.

- Impact :

3-Cyano-5-(methoxycarbonyl)phenylboronic Acid Pinacol Ester

Reactivity in Cross-Coupling Reactions

The target compound’s 6-methoxy and 2-cyclopropylmethoxy groups create a sterically hindered environment, which may reduce reaction rates in Suzuki-Miyaura couplings compared to less substituted analogues. For example:

- Benzo[b]furan-6-carbonitrile-2-boronic acid pinacol ester () achieves >70% yield in couplings due to its planar, electron-deficient benzofuran core.

- 4-Nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂ (t₁/₂ < 30 min at pH 7.27), whereas methoxy-substituted derivatives like the target compound are expected to show slower oxidation due to electron-donating groups .

Biological Activity

2-Cyclopropylmethoxy-6-methoxyphenylboronic acid pinacol ester (CAS Number: 1204580-89-1) is a boronic acid derivative notable for its unique molecular structure, which includes a cyclopropyl group and two methoxy substituents on a phenyl ring. Its molecular formula is C₁₇H₂₅BO₄, with a molecular weight of approximately 304.19 g/mol. This compound has attracted attention in medicinal chemistry and organic synthesis due to its ability to form reversible covalent bonds with diols and other nucleophiles.

The biological activity of this compound primarily stems from its interactions with biological targets. Although specific mechanisms of action are not fully elucidated, it is known that boronic acids can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound's ability to form stable cyclic boronates with diols enhances its utility in biological systems, particularly in drug development and therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key features:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Cyclopropylmethoxy-6-fluorophenylboronic acid pinacol ester | Contains a fluorine atom instead of methoxy | Enhanced electronic properties due to fluorine |

| 4-Methoxyphenylboronic acid pinacol ester | Simpler structure without cyclopropyl group | More straightforward synthesis |

| 3-Methoxyphenylboronic acid pinacol ester | Similar methoxy substitution but different position | Variation in reactivity due to substitution position |

The distinct combination of functional groups and structural features in this compound may impart unique chemical reactivity and biological activity compared to these similar compounds.

Case Studies

While specific case studies focusing exclusively on this compound are scarce, the broader category of boronic acids has been extensively studied. Research has demonstrated that boronic acids can serve as effective inhibitors for various enzymes, particularly proteases and kinases involved in cancer pathways. For instance, studies have shown that certain boronates can inhibit the activity of proteasomes, leading to apoptosis in cancer cells.

Example Study

A study examining the effects of boronic acids on cancer cell lines revealed that compounds similar to this compound demonstrated significant cytotoxic effects against breast cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Q & A

Q. What are the established synthetic routes for 2-cyclopropylmethoxy-6-methoxyphenylboronic acid pinacol ester?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Preparation of the boronic acid precursor via lithiation or Miyaura borylation of a halogenated aromatic intermediate (e.g., bromo or iodo derivatives).

- Step 2 : Protection of the boronic acid group using pinacol to form the pinacol ester under anhydrous conditions.

- Step 3 : Introduction of the cyclopropylmethoxy and methoxy substituents via nucleophilic substitution or Pd-catalyzed cross-coupling.

- Key Considerations : Use of moisture-sensitive reagents necessitates inert atmosphere techniques (e.g., Schlenk line). Purification often employs column chromatography or recrystallization .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C in a dark, dry environment to prevent hydrolysis or oxidation .

- Handling : Use gloves, eye protection, and work in a fume hood. Avoid prolonged exposure to moisture or oxygen. Pre-dry solvents (e.g., molecular sieves) for reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (for substituent integration), ¹³C NMR (for carbon framework), and ¹¹B NMR (to confirm boronate ester formation).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- Infrared (IR) Spectroscopy : To identify B-O and aryl ether stretches (~1350 cm⁻¹ and 1250 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for sterically hindered substrates.

- Solvent/Base System : Use DME/H₂O with K₂CO₃ or Cs₂CO₃ for improved solubility.

- Temperature : 80–100°C for 12–24 hours. Monitor reaction progress via TLC or LC-MS.

- Example Data :

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 78 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 85 |

Q. What strategies mitigate hydrolysis or oxidative degradation during synthesis?

- Methodological Answer :

- Moisture Control : Use flame-dried glassware and rigorously anhydrous solvents.

- Inert Atmosphere : Conduct reactions under nitrogen/argon with septum-sealed vessels.

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–1 wt% .

Q. How to address contradictions in reported reactivity or yields across studies?

- Methodological Answer :

- Parameter Validation : Replicate conditions exactly, including reagent purity (e.g., ≥97% GC-grade pinacol).

- Side-Reaction Analysis : Use LC-MS or ¹H NMR to identify byproducts (e.g., deboronation or ether cleavage).

- Control Experiments : Test individual reaction components (e.g., catalyst, base) for unintended interactions .

Q. Are computational methods applicable to predict reactivity or regioselectivity?

- Methodological Answer :

- DFT Calculations : Model transition states for cross-coupling to predict steric/electronic effects of the cyclopropylmethoxy group.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics.

- Software Tools : Gaussian, ORCA, or CP2K for quantum mechanical modeling .

Data Contradiction Analysis Example

Issue : Discrepancies in reported yields for Suzuki couplings (e.g., 60% vs. 85%).

Resolution Steps :

Verify catalyst activity (e.g., Pd leaching via ICP-MS).

Assess substrate purity via ¹H NMR (e.g., residual moisture or halides).

Optimize ligand-to-Pd ratio (e.g., 1:1 to 2:1) to enhance turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.